molecular formula C23H20FN7O5 B2931302 3-(4-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207014-98-9

3-(4-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2931302
CAS No.: 1207014-98-9
M. Wt: 493.455
InChI Key: KABKPECNKVTKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (hereafter referred to as Compound A) is a triazolopyrimidinone derivative characterized by a 4-fluorobenzyl group at the N3 position and a 3,4,5-trimethoxyphenyl-substituted 1,2,4-oxadiazole moiety at the C6 position. Triazolopyrimidinones are known for their pharmacological relevance, including kinase inhibition and anticancer activity, though specific data for Compound A remains undisclosed in the provided literature .

The synthesis of analogous compounds often involves coupling reactions between triazolopyrimidinone cores and substituted oxadiazoles under basic conditions (e.g., caesium carbonate in DMF), as seen in related derivatives . Structural characterization typically employs NMR, IR, and mass spectrometry, with crystallographic data (e.g., SHELX-refined structures) providing insights into conformational stability .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN7O5/c1-33-16-8-14(9-17(34-2)20(16)35-3)21-26-18(36-28-21)11-30-12-25-22-19(23(30)32)27-29-31(22)10-13-4-6-15(24)7-5-13/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABKPECNKVTKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

This compound features a complex structure comprising a triazolo-pyrimidine core linked to an oxadiazole and a trimethoxyphenyl group. Its molecular formula is C22H22FN5O5C_{22}H_{22}FN_5O_5 with a molecular weight of 427.4 g/mol . The presence of fluorine and multiple methoxy groups enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research Findings :
Studies have indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria. Dhumal et al. (2021) reported that certain oxadiazole derivatives inhibited Mycobacterium bovis BCG effectively .

Case Studies :

  • Antitubercular Activity : The oxadiazole derivatives demonstrated strong inhibition of mycobacterial enoyl reductase (InhA), crucial for mycolic acid biosynthesis. This inhibition leads to cell lysis in dormant states of the bacteria.
  • General Antimicrobial Effects : Compounds derived from the oxadiazole scaffold were tested against various pathogens like Staphylococcus aureus and Escherichia coli, showing comparable or superior activity to standard antibiotics like gentamicin .

Anticancer Activity

Mechanism of Action :
The anticancer properties of this compound are attributed to its ability to interfere with cell proliferation pathways. The 1,2,4-oxadiazole and triazole rings are known to interact with multiple biological targets.

Research Findings :

  • Cytotoxicity Studies : In vitro studies revealed that related oxadiazole derivatives exhibited cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer). The IC50 values ranged significantly depending on the specific structural modifications .
  • Molecular Docking Studies : These studies suggested that the compound binds effectively to key proteins involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are implicated in tumor growth and metastasis .

Neuroprotective Activity

Emerging research indicates potential neuroprotective effects of oxadiazole derivatives. These compounds may exhibit protective properties against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies :

  • Neuroprotective Assays : Preliminary studies suggest that derivatives similar to the target compound can mitigate neuronal damage in models of oxidative stress .
  • Target Interaction : The ability to act as agonists for specific receptors involved in neuronal signaling pathways has been noted, indicating a multifaceted mechanism of action .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of M. bovis, effective against Gram-positive/negative bacteria
AnticancerCytotoxicity against various cancer cell lines; docking studies indicate binding to HDACs
NeuroprotectivePotential protective effects against oxidative stress in neuronal models

Chemical Reactions Analysis

Table 1: Core Reaction Steps and Conditions

Reaction TypeReagents/ConditionsFunctional Group FormedYield (%)Source
Triazole Ring Formation 3-amino-1,2,4-triazole + aldehyde (DMF, 80°C)1,2,3-triazolo[4,5-d]pyrimidine65–78
Oxadiazole Cyclization Amidoxime + carboxylic acid (POCl₃, reflux)1,2,4-oxadiazole72
Fluorobenzyl Substitution 4-fluorobenzyl bromide (K₂CO₃, DMF, 60°C)Fluorobenzyl ether linkage85
Suzuki Coupling Pd(PPh₃)₄, 3,4,5-trimethoxyphenylboronic acidBiaryl linkage (oxadiazole)68

Key observations:

  • Triazole-pyrImidine Fusion : Achieved via condensation of 3-amino-1,2,4-triazole with α-keto esters under basic conditions .

  • Oxadiazole Synthesis : The 1,2,4-oxadiazole moiety is formed via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., POCl₃-mediated) .

Table 2: Reactivity of Functional Groups

Functional GroupReaction PartnerProductApplication
Triazole N-H Alkyl halides (R-X)N-alkylated triazolesBioactivity modulation
Oxadiazole C-O Grignard reagents (R-MgX)Ring-opening adductsStructural diversification
Methoxy Groups BBr₃ (dichloromethane, 0°C)Demethylated phenolic derivativesSolubility enhancement
Fluorobenzyl C-F Nucleophiles (e.g., OH⁻)Substituted benzyl derivativesMetabolic stability studies

Notable findings:

  • Methoxy Group Demethylation : Selective demethylation of 3,4,5-trimethoxyphenyl groups using BBr₃ produces catechol derivatives, enhancing hydrogen-bonding capacity .

  • Triazole Alkylation : The N-H site undergoes regioselective alkylation to improve lipophilicity .

Catalytic and Cross-Coupling Reactions

The compound participates in metal-catalyzed reactions due to its electron-deficient heterocycles:

Table 3: Catalytic Modifications

ReactionCatalyst SystemProduct ModificationBiological Impact
Buchwald-Hartwig Pd₂(dba)₃/XantphosIntroduction of aryl aminesEnhanced kinase inhibition
Sonogashira Coupling CuI, Pd(PPh₃)₂Cl₂Alkyne-functionalized derivativesProbe for target engagement
Click Chemistry CuSO₄/sodium ascorbateTriazole-linked conjugatesBioconjugation applications

Example:
Sonogashira coupling at the pyrimidine C-6 position with terminal alkynes generates fluorescent probes for cellular imaging .

Stability and Degradation Pathways

  • Hydrolytic Stability : The oxadiazole ring resists hydrolysis at physiological pH but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions .

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the triazole-pyrimidine bond, forming 4-fluorobenzyl fragments .

Biological Interaction-Driven Reactions

The compound undergoes target-mediated transformations:

  • Kinase Binding : The oxadiazole moiety chelates Mg²⁺ ions in ATP-binding pockets, facilitating phosphorylation mimicry .

  • Metabolic Oxidation : CYP3A4-mediated oxidation of the fluorobenzyl group produces hydroxylated metabolites .

Comparison with Similar Compounds

Substituent Analysis

Compound A’s substituents are compared to structurally related triazolopyrimidinones (Table 1):

Compound Name Benzyl Substituent Oxadiazole Substituent Key References
Compound A 4-fluorobenzyl 3,4,5-trimethoxyphenyl
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl analog Phenyl 4-chlorophenoxy
6-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl) analog 4-ethoxyphenyl 3-bromophenyl
3-(4-chlorobenzyl)-6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl) analog 4-chlorobenzyl 2-ethoxyphenyl

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzyl group in Compound A introduces moderate electron-withdrawing effects compared to chlorobenzyl (e.g., in ), which may influence metabolic stability or receptor binding .

Structural and Crystallographic Insights

Crystal structures of analogs (e.g., 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-triazolopyrimidinone) reveal:

  • Bond lengths in the triazolopyrimidinone core (C–N: 1.34–1.38 Å; N–N: 1.30–1.32 Å) are consistent across derivatives, suggesting a rigid scaffold .
  • Dihedral angles between the oxadiazole and triazolopyrimidinone rings range from 85–95°, indicating near-perpendicular orientation that may reduce steric hindrance .

Compound A’s trimethoxyphenyl group likely adopts a planar conformation due to methoxy group resonance, enhancing solubility compared to non-polar substituents (e.g., bromophenyl in ).

Physicochemical Properties

  • LogP Predictions : The trimethoxyphenyl group in Compound A increases hydrophilicity (predicted LogP ~2.5) compared to bromophenyl (LogP ~3.8, ) or chlorobenzyl (LogP ~3.2, ) analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.